molecular formula C16H15FN2O2S B2851279 2-(2-fluorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 397852-82-3

2-(2-fluorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Katalognummer: B2851279
CAS-Nummer: 397852-82-3
Molekulargewicht: 318.37
InChI-Schlüssel: NUBHZBQUGRRZRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a cyclopenta[b]thiophene core substituted with a 2-fluorobenzamido group at position 2 and an N-methylcarboxamide at position 2. Its molecular weight is estimated to be ~400–500 Da, comparable to analogs like G839-0106 (475.63 Da) .

Eigenschaften

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c1-18-15(21)13-10-6-4-8-12(10)22-16(13)19-14(20)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBHZBQUGRRZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-(2-fluorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization reactions under specific conditions to yield the final thiophene derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

2-(2-fluorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzoyl moiety.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Wissenschaftliche Forschungsanwendungen

2-(2-fluorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-fluorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

G839-0106: 2-{4-[Cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

  • Structural Differences : Replaces the 2-fluorobenzamido group with a 4-sulfamoylbenzamido moiety.
  • Physicochemical Properties :
    • Higher lipophilicity (logP = 3.67 vs. estimated ~2–3 for the target compound).
    • Lower water solubility (logSw = -4.18) due to the bulky sulfamoyl group .

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide

  • Structural Differences: Substitutes the N-methylcarboxamide with a cyano group at position 3.
  • May reduce hydrogen bonding capacity compared to the carboxamide group in the target compound .
  • Applications : Similar fluorobenzamido moiety could share target specificity but differ in mechanisms due to electronic effects.

N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

  • Structural Differences : Replaces 2-fluorobenzamido with thiophene-2-carboxamido and N-phenyl instead of N-methyl.
  • Physicochemical Properties :
    • Thiophene’s electron-rich nature may enhance π-π stacking but reduce polarity.
    • N-phenyl group increases molecular weight and may decrease solubility .
  • Applications : Thiophene-derived analogs are common in kinase inhibitors, suggesting divergent therapeutic pathways .

QZ-2787: 2-Amino-N-cyclopropyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

  • Structural Differences: Features an amino group at position 2 and cyclopropyl substitution on the carboxamide.
  • Functional Impact: Amino group enables hydrogen bonding but may reduce metabolic stability.
  • Applications : Likely optimized for CNS targets due to balanced lipophilicity (logP ~2–3) .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound logP logSw Molecular Weight (Da) Key Substituents
Target Compound ~2–3* ~-3.5* ~400–500* 2-Fluorobenzamido, N-methylcarboxamide
G839-0106 3.67 -4.18 475.63 4-Sulfamoylbenzamido, N-methylcarboxamide
N-(3-Cyano...-2-fluorobenzamide ~1.5* ~-3.0* ~350–400 2-Fluorobenzamido, 3-cyano
QZ-2787 ~2.5* ~-3.2* ~300–350 2-Amino, N-cyclopropylcarboxamide

*Estimated based on structural analogs.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized thiophene precursors. Key steps include:

  • Amide Coupling : Reacting cyclopenta[b]thiophene-3-carboxylic acid derivatives with 2-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Solvent Optimization : Polar aprotic solvents like DMF or DCM are preferred for improved solubility and reaction efficiency.
  • Catalyst Use : TEA or pyridine enhances nucleophilic substitution reactions by deprotonating intermediates .
  • Temperature Control : Reactions are often conducted under reflux (40–60°C) to balance reaction rate and side-product minimization .

Data Insight : Yields can vary from 60–85% depending on the purity of starting materials and solvent selection.

Basic: Which spectroscopic techniques are prioritized for structural validation, and what key spectral markers should be analyzed?

Methodological Answer:

  • 1H/13C NMR : Focus on the amide NH proton (δ 10.2–11.5 ppm) and cyclopenta[b]thiophene aromatic protons (δ 6.8–7.5 ppm). The fluorobenzamido group shows distinct splitting patterns due to coupling with fluorine (e.g., J = 8–10 Hz for ortho-F) .
  • IR Spectroscopy : Confirm amide I/II bands (1650–1700 cm⁻¹ for C=O, 1550–1600 cm⁻¹ for N–H bending) and thiophene ring vibrations (690–750 cm⁻¹) .
  • LC-HRMS : Verify molecular ion peaks ([M+H]+) with <5 ppm mass accuracy. For example, C₁₆H₁₄FN₂O₂S requires m/z ≈ 327.08 .

Contradiction Note : Discrepancies in NH proton shifts may arise from solvent polarity or hydrogen bonding—cross-validate with X-ray crystallography if available .

Advanced: How can researchers resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma/tissue concentrations. Low in vivo efficacy may stem from poor absorption or rapid metabolism .
  • Metabolite Identification : Use hepatic microsome assays to detect phase I/II metabolites. Fluorobenzamido groups are prone to oxidative defluorination, altering activity .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm binding to intended targets (e.g., kinases or receptors) in physiological conditions .

Case Study : In mitofusin agonist studies, discrepancies were resolved by correlating mtDNA restoration in β-cells with improved glucose-stimulated insulin secretion (GSIS) .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of analogues?

Methodological Answer:

  • Core Modifications : Replace the cyclopenta[b]thiophene with cyclohepta[b]thiophene to test ring size effects on target binding .
  • Substituent Screening : Compare 2-fluoro vs. 4-fluoro benzamido groups to evaluate electronic effects (e.g., electron-withdrawing F enhances electrophilicity) .
  • Bioisosteric Replacement : Substitute the methyl group in the carboxamide with trifluoromethyl to assess steric/hydrophobic contributions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.